2-Phenylethoxymethyloxirane
Description
2-Phenylethoxymethyloxirane (CAS: N/A; alternative names: ortho-para-BFDGE, o,p-BFDGE) is an epoxide-containing compound characterized by a phenylethoxymethyl group attached to an oxirane (epoxide) ring. Its structure includes a phenyl group linked via an ethoxy-methyl bridge to the epoxide moiety, forming a bifunctional glycidyl ether derivative.
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(2-phenylethoxymethyl)oxirane |
InChI |
InChI=1S/C11H14O2/c1-2-4-10(5-3-1)6-7-12-8-11-9-13-11/h1-5,11H,6-9H2 |
InChI Key |
LMTJPHNFBSNLHM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COCCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Molecular Structure and Crystallography
Notes:
- The asterisked (*) data for this compound are inferred from its analog in , which shares structural motifs (e.g., biphenyl-epoxide framework).
- The crystal structure of the C24H22O5 analog () reveals a monoclinic system with cell parameters a = 21.261 Å, b = 7.3103 Å, c = 6.1322 Å, and β = 93.59°. This suggests significant steric hindrance due to the bulky aromatic substituents .
Reactivity and Bonding
- Epoxide Ring Stability : Compounds with electron-donating groups (e.g., methoxy in Anethole oxide ) exhibit reduced epoxide ring strain, decreasing reactivity toward nucleophiles. In contrast, this compound’s ethoxy-methyl bridge may sterically shield the epoxide, slowing ring-opening reactions .
- Bond Angles and Conformation: The C11–C12–C13 bond angle in the C24H22O5 analog is 117.2°, while dihedral angles like C16–O3–C13–C14 measure 154.0°, indicating torsional strain from aromatic stacking . In 2-[(3-Methylphenoxy)methyl]oxirane, the oxirane ring adopts a planar conformation with bond angles near 60°, typical for strained epoxides .
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